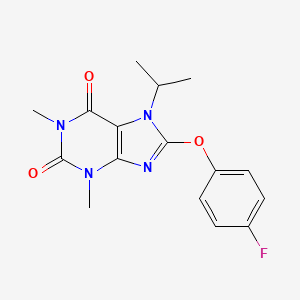

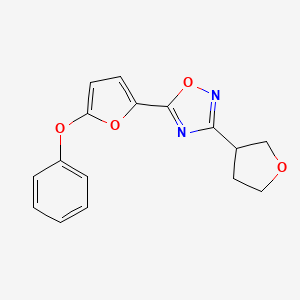

![molecular formula C13H10N2OS B5523863 4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)

4-(3-methylphenoxy)thieno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-methylphenoxy)thieno[2,3-d]pyrimidine is a heterocyclic compound with potential therapeutic applications in the field of medicine. It is a member of the thienopyrimidine family and has been studied extensively for its biological properties.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthetic Methods : A significant area of research involves the development of synthetic methodologies for thieno[2,3-d]pyrimidines. For instance, a rapid synthetic method was established for a thieno[2,3-d]pyrimidine compound, which was synthesized from commercially available starting materials through steps including condensation reaction, chlorination, and nucleophilic substitution, achieving a total yield of 54% (Lei et al., 2017).

Antitumor and Radioprotective Activities : Some thieno[2,3-d]pyrimidine derivatives have shown promising radioprotective and antitumor activities. A variety of novel derivatives comprising amino acids and imidazothieno-pyrimidines were synthesized and displayed these activities (Alqasoumi et al., 2009).

Bioisosteres and Analogues

- Gefitinib Bioisosteres : Research has been conducted on synthesizing novel 2-unsubstituted 4-(substituted)anilinothieno[2,3-d]pyrimidines as bioisosteres of gefitinib, demonstrating the adaptability of thieno[2,3-d]pyrimidines in generating potential therapeutic agents (Phoujdar et al., 2008).

Antifolate Inhibitors

- Antifolate Inhibitors of Purine Biosynthesis : A series of thieno[2,3-d]pyrimidines were synthesized as selective folate receptor substrates and antitumor agents. These compounds inhibited the growth of tumor cells expressing folate receptors, showcasing the potential of thieno[2,3-d]pyrimidines in targeted cancer therapy (Deng et al., 2009).

Antimicrobial and Anti-Inflammatory Agents

- Antimicrobial and Anti-Inflammatory Applications : Thieno[2,3-d]pyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents. These compounds have shown remarkable activity towards fungi, bacteria, and inflammation, highlighting the versatility of thieno[2,3-d]pyrimidines in medicinal chemistry (Tolba et al., 2018).

Mecanismo De Acción

The mechanism of action of thieno[2,3-d]pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

While specific safety and hazards information for “4-(3-methylphenoxy)thieno[2,3-d]pyrimidine” is not available, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Direcciones Futuras

Thieno[2,3-d]pyrimidines have shown promising results in various pharmacological applications. Future research could focus on the development of new thieno[2,3-d]pyrimidines as anti-inflammatory agents . Additionally, the potential of these compounds as photosensitizers for cancer cells could be further explored .

Propiedades

IUPAC Name |

4-(3-methylphenoxy)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-9-3-2-4-10(7-9)16-12-11-5-6-17-13(11)15-8-14-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOKDPXIIVKQAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-8-[(1-methyl-1H-indol-6-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5523800.png)

![(3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5523811.png)

![2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5523814.png)

![N,N-dimethyl-1-[4-methyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5523821.png)

![2-cyclopentyl-9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523829.png)

![N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea](/img/structure/B5523866.png)

![(3aR*,9bR*)-2-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523894.png)

![N-[2-(2-fluorophenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5523895.png)

![4-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B5523903.png)